2-(Propylamino)propiophenone-d7 Hydrochloride
CAS No.: 1286167-06-3
Cat. No.: VC0135634
Molecular Formula: C12H18ClNO
Molecular Weight: 234.775
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1286167-06-3 |
|---|---|
| Molecular Formula | C12H18ClNO |
| Molecular Weight | 234.775 |
| IUPAC Name | 2-(1,1,2,2,3,3,3-heptadeuteriopropylamino)-1-phenylpropan-1-one;hydrochloride |
| Standard InChI | InChI=1S/C12H17NO.ClH/c1-3-9-13-10(2)12(14)11-7-5-4-6-8-11;/h4-8,10,13H,3,9H2,1-2H3;1H/i1D3,3D2,9D2; |
| Standard InChI Key | CQUMWMSALZGNAF-DWPKPNNESA-N |
| SMILES | CCCNC(C)C(=O)C1=CC=CC=C1.Cl |
Introduction
Chemical Identity and Structure
2-(Propylamino)propiophenone-d7 Hydrochloride belongs to the propiophenone family and is characterized by deuterium labeling. The compound's structure combines a phenyl group, a carbonyl group, and a propylamino substituent with seven deuterium atoms replacing seven hydrogen atoms in the molecular structure.
Basic Chemical Information
The compound is identified by various descriptors as presented in the following table:
| Parameter | Information |
|---|---|
| Chemical Name | 2-(Propylamino)propiophenone-d7 Hydrochloride |
| CAS Number | 1286167-06-3 |
| Molecular Formula | C12H18ClNO (includes deuterium atoms) |
| Molecular Weight | 234.775 g/mol |
| Synonyms | 2'-(PropioaMino-d7) propiophenone Hydrochloride, 1-Phenyl-2-(propylaMino-d7)-1-propanone Hydrochloride |
Structural Identifiers
The compound can be represented using standard chemical notation systems as follows:
| Identifier Type | Notation |
|---|---|
| SMILES | CCCNC(C)C(=O)C1=CC=CC=C1.Cl |
| InChI | InChI=1S/C12H17NO.ClH/c1-3-9-13-10(2)12(14)11-7-5-4-6-8-11;/h4-8,10,13H,3,9H2,1-2H3;1H/i1D3,3D2,9D2; |
The InChI notation specifically indicates the positions of the deuterium atoms, with three deuterium atoms replacing hydrogens on carbon 1, two deuterium atoms on carbon 3, and two deuterium atoms on carbon 9 of the propyl chain.
Physical and Chemical Properties
2-(Propylamino)propiophenone-d7 Hydrochloride exists as a solid salt form at standard temperature and pressure. The hydrochloride salt formation improves stability and solubility characteristics compared to the free base form.
Key Physical Properties
While comprehensive physical property data is limited in available literature, the following properties can be derived from similar compounds and general principles:
| Property | Description |
|---|---|
| Physical State | Solid |
| Color | White to off-white (typical for similar compounds) |
| Solubility | Soluble in polar solvents including water, methanol, and ethanol |
| Stability | Stable under standard laboratory conditions |
Applications and Uses
2-(Propylamino)propiophenone-d7 Hydrochloride has specific applications in analytical and research contexts.
Research Applications
The primary documented use of 2-(Propylamino)propiophenone-d7 Hydrochloride is in the preparation of optically active α-aminopropiophenones . These compounds have significance in pharmaceutical research and development.
Analytical Applications
As a deuterium-labeled compound, 2-(Propylamino)propiophenone-d7 Hydrochloride serves valuable purposes in analytical chemistry:
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Internal standard for mass spectrometry
-
Tracer in metabolic studies
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Reference material for quantitative analysis
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Tool for reaction mechanism studies
The deuterium labeling provides a distinct mass signature that allows researchers to track the compound through chemical processes and biological systems.
Chemical Reactivity
2-(Propylamino)propiophenone-d7 Hydrochloride exhibits reactivity patterns consistent with its functional groups, modified by the presence of deuterium atoms.
Reaction Types
The compound undergoes several types of chemical reactions, including:
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Oxidation reactions - involving the secondary amine functionality or the ketone group
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Reduction reactions - potentially at the carbonyl group
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Substitution reactions - at various reactive sites in the molecule
The presence of deuterium atoms generally results in slower reaction rates for bonds involving deuterium compared to the corresponding hydrogen bonds, due to the kinetic isotope effect.
Analysis and Characterization
The identification and characterization of 2-(Propylamino)propiophenone-d7 Hydrochloride can be accomplished through various analytical techniques.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume